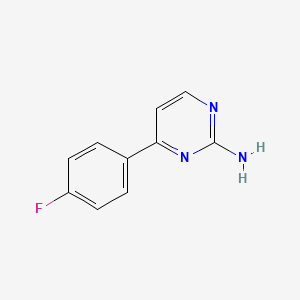

4-(4-Fluorophenyl)pyrimidin-2-amine

概要

説明

4-(4-Fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 4-position and an amine group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine typically involves the reaction of 4-fluoroaniline with a suitable pyrimidine precursor. One common method includes the cyclization of 4-fluoroaniline with formamidine acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions: 4-(4-Fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenylpyrimidine derivatives.

科学的研究の応用

Pharmaceutical Development

4-(4-Fluorophenyl)pyrimidin-2-amine serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique structure allows for modifications that enhance drug efficacy.

Case Study: Anticancer Agents

A series of pyrido[3,4-d]pyrimidine derivatives, including this compound, were synthesized and evaluated for cytotoxicity against the National Cancer Institute's 60 human cancer cell line panel. Notably, compounds derived from this scaffold exhibited selective activity against breast and renal cancer cell lines, indicating potential for further development as targeted chemotherapeutic agents .

Biochemical Research

This compound is instrumental in studies related to enzyme inhibition and receptor binding, which are critical for understanding biological pathways.

Research Insights:

Researchers have utilized this compound to explore its inhibitory effects on specific enzymes involved in disease pathways. For instance, studies have shown that derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Material Science

The compound is also explored for its potential in creating novel materials such as polymers and coatings due to its unique chemical properties.

Applications in Material Science:

Research indicates that derivatives of this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This versatility makes it suitable for applications in coatings and advanced materials .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for developing environmentally friendly agrochemicals.

Agrochemical Development:

The compound's structure allows for modifications that enhance the efficacy of pesticides and herbicides while reducing environmental impact. Studies are ongoing to assess the effectiveness of these compounds in real-world agricultural settings .

Diagnostic Tools

The compound is being examined for its potential use in diagnostic assays.

Diagnostic Applications:

Research is underway to develop sensitive detection methods for various diseases using derivatives of this compound. These methods aim to improve the accuracy and speed of disease diagnosis through innovative biochemical assays .

Data Summary Table

作用機序

The mechanism of action of 4-(4-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an Aurora kinase A inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition leads to the disruption of cell division, ultimately causing cell cycle arrest and apoptosis in cancer cells .

類似化合物との比較

4,6-Diphenylpyrimidin-2-amine: Similar structure but with two phenyl groups instead of a fluorophenyl group.

4-(4-Chlorophenyl)pyrimidin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.

4-(4-Methylphenyl)pyrimidin-2-amine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: 4-(4-Fluorophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a pharmaceutical agent.

生物活性

4-(4-Fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with a fluorophenyl group, which may influence its interactions with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 179.18 g/mol. Its unique structure allows for specific interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several cytochrome P450 enzymes, particularly CYP1A2. This enzyme is critical for drug metabolism and can influence pharmacokinetics and drug interactions. The inhibition of CYP1A2 suggests that this compound may affect the metabolism of co-administered drugs, highlighting the need for further investigation into its pharmacological interactions .

Antimicrobial Activity

In studies evaluating the antimicrobial properties of pyrimidine derivatives, compounds similar to this compound have demonstrated activity against various bacterial and fungal strains. For instance, derivatives with similar structural motifs showed promising results in inhibiting bacterial growth, indicating potential applications in treating infections .

Neuroprotective Potential

Recent research has explored the neuroprotective effects of pyrimidine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds related to this compound have been assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline. These findings suggest that such derivatives could serve as potential therapeutic agents for neurodegenerative conditions .

Case Study 1: CYP450 Interaction

In a study focusing on the interaction of various compounds with CYP450 enzymes, it was found that this compound did not act as a substrate for several CYP450 isoforms but exhibited selective inhibition of CYP2C9 and CYP3A4. This selectivity indicates a lower risk of drug-drug interactions compared to other compounds that show broader inhibition profiles .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Research Findings Summary

特性

IUPAC Name |

4-(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQMEWBCECPRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345515 | |

| Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-49-3 | |

| Record name | 4-(4-Fluorophenyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。